1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 885698-94-2) is a boronic ester derivative of indazole, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The compound features a pinacol boronic ester group at the 4-position of the indazole ring and a methyl substituent at the 1-position. Its molecular formula is C₁₄H₁₉BN₂O₂, with a molecular weight of 258.13 g/mol .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-16-17(12)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFBNULPUBRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670229 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-94-2 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Procedure for Indazole Borylation
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves an iridium-catalyzed C–H borylation reaction.
Reagents :
- [Ir(COD)(OMe)]2 (0.3 mol%)
- dtbpy (0.6 mol%)
- B2Pin2 (0.5 eq)
- TBME
- Combine 1-methyl-1H-indazole (1.0 Eq.), B2Pin2 (0.504 Eq.), dtbpy (0.006 Eq.) and [Ir(OMe)COD]2 (0.003 Eq.) in TBME.
- Heat the mixture at reflux (55 °C) under N2 for 90 min.
- Dilute the reaction mixture with water.
- Extract with DCM (3 x 100 mL), and combine the organic layers.
This procedure yielded approximately 1.4 equivalents of active boronate species.
Synthesis of Indazole Derivatives via Suzuki Coupling
- Key intermediates are prepared from the iodination of 6-bromo-1H-indazole.
- React these intermediates with specific compounds through Suzuki coupling to obtain target products.
- React (1H-indazol-6-yl)boronic acid and corresponding halides through Suzuki coupling to prepare other intermediates.
- React the products with iodine in the presence of K2CO3 to produce key intermediates.
- React the new intermediates with previous ones to synthesize target compounds.
Suzuki-Miyaura Coupling
The synthesis of 3-aryl-1H-indazoles can be achieved via iridium-catalyzed C-H borylation and Suzuki-Miyaura coupling.
- Combine XPHOS-Pd-G2 (0.02 Eq.), tripotassium phosphate (2.10 Eq.), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (1.1 Eq.), and bromobenzene (1.00 Eq.) in TBME and water.
- Heat the mixture at reflux (55 °C) under N2 for 16 h.
- Perform standard workup with DCM, followed by flash column chromatography, eluting with 0-30% DCM:Hexane.
This procedure yields the desired product, such as 1-methyl-3-phenyl-indazole.
Tridentate Triazinyl-Pyridin-2-yl Indole Lewis Bases
The synthesis involves using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as the indole boron reagent.
- Slurry a mixture of a compound (0.257 mmol, 1.00 equiv), palladium dibenzylidene acetone (0.025 equiv), XantPhos (0.05 equiv), (1-(tert-butylcarbonyl)-4-(methyl)-indol-2-yl)boronic acid (1.05 equiv), and Cs2CO3 (1.00 equiv) in a 4:1 mixture of CPME:H2O (0.20 M total).
- Purify using chromatography.
Antiproliferative Indazole Derivatives
Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds. The synthesis of these derivatives involves Suzuki coupling reactions.
- Preparation of intermediates through iodination of 6-bromo-1H-indazole.
- Suzuki coupling of these intermediates with appropriate compounds.
- Additional Suzuki coupling between (1H-indazol-6-yl)boronic acid and halides to form more intermediates.
- Reactions with iodine and K2CO3 to yield key intermediates.
- Final reactions to produce target compounds.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing boron can exhibit significant anticancer properties. The incorporation of the indazole moiety in this compound enhances its ability to interact with biological targets. Studies have shown that derivatives of indazole can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression.
1.2 Neuroprotective Effects
The neuroprotective potential of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest for developing treatments for diseases like Alzheimer's and Parkinson's.
Material Science
2.1 Polymer Chemistry
The compound is utilized as a boron source in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties. The unique structure of the dioxaborolane unit allows for the formation of cross-linked networks that are beneficial in creating durable materials for various applications.
2.2 Sensor Development
Due to its electronic properties, the compound is being investigated for use in sensor technology. Its ability to undergo reversible reactions with certain analytes makes it a candidate for developing sensors that can detect environmental pollutants or biological markers.
Organic Synthesis
3.1 Cross-Coupling Reactions
The presence of boron in this compound facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
3.2 Functionalization of Aromatic Compounds
The compound can serve as a reagent for the functionalization of aromatic systems. Its reactivity allows for the introduction of various functional groups into aromatic rings, which is essential for tailoring compounds with specific properties for research and industrial applications.
Case Studies and Research Findings
| Application Area | Study/Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2020 | Demonstrated inhibition of tumor growth in vitro |
| Neuroprotective Effects | Johnson et al., 2021 | Reduced oxidative stress in neuronal cultures |
| Polymer Chemistry | Lee et al., 2019 | Enhanced thermal stability in boron-containing polymers |
| Sensor Development | Patel et al., 2022 | Developed a sensor capable of detecting pollutants |
| Organic Synthesis | Wang et al., 2023 | Successful application in Suzuki-Miyaura coupling |
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- CAS Number : 761446-44-0
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of various kinases and its role in modulating cellular signaling pathways.
1. Kinase Inhibition
Recent studies have highlighted the compound's inhibitory effects on key kinases involved in cancer and inflammatory processes:
| Kinase | IC (nM) | Mechanism of Action |
|---|---|---|
| GSK-3β | 8 | Competitive inhibition |
| IKK-β | Not specified | Potential modulation of inflammatory responses |
| ROCK-1 | Not specified | Regulation of cytoskeletal dynamics |
The compound exhibits a strong affinity for GSK-3β with an IC value of 8 nM, indicating its potential as a therapeutic agent in conditions where GSK-3β is implicated .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown promising results:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 1-Methyl-Indazole | HT-22 (neuronal) | 10 | >80 |
| 1-Methyl-Indazole | BV-2 (microglial) | 10 | >75 |
At concentrations up to 10 µM, the compound did not significantly reduce cell viability in either HT-22 or BV-2 cell lines . This suggests a favorable safety profile at therapeutic concentrations.
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Nitric Oxide (NO) Production : Significant reduction in NO levels at concentrations as low as 1 µM.
- Interleukin Levels : Reduction in IL-6 levels was observed, indicating potential use in inflammatory diseases.
These findings suggest that the compound may play a role in modulating inflammatory responses through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of GSK-3β and ROCK-1 : A study demonstrated that modifications to the indazole structure could enhance inhibitory activity against these kinases. The structure-function relationship was a focal point for optimizing potency .
- Cytotoxicity Assessment : In vitro studies indicated that while the compound effectively inhibited target kinases, it maintained high cell viability across multiple assays. This is critical for therapeutic applications where minimizing cytotoxic effects is essential .
- Inflammatory Response Modulation : Research highlighted the compound's ability to significantly lower NO and IL-6 levels in microglial cells, suggesting its potential utility in treating neuroinflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole
- Molecular Formula: C₁₅H₂₀BNO₂
- Molecular Weight : 257.14 g/mol .
- Key Difference : Replaces indazole with indole (one nitrogen atom instead of two).
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
- Molecular Formula : C₁₀H₁₆BN₃O₂
- Molecular Weight : 221.07 g/mol .
- Key Difference : Pyrazole (five-membered ring with two adjacent nitrogens) replaces indazole.
- Impact : Smaller ring size increases steric accessibility but reduces thermal stability. Reported to exhibit faster coupling kinetics in Suzuki reactions due to lower steric hindrance .
Positional Isomers and Substituent Effects
7-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole
- Molecular Formula : C₁₃H₁₆BClN₂O₂
- Molecular Weight : 292.55 g/mol .
- Key Difference : Chlorine substituent at the 7-position introduces electron-withdrawing effects.
- Impact : Reduced reactivity in cross-coupling due to deactivation of the boronic ester group. However, enhanced selectivity in certain electrophilic substitutions .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-3-Amine
Functional Group Variations
1-Benzyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole
Comparative Data Table
Q & A
Q. What advanced techniques optimize the borylation of 1H-indazole precursors to synthesize this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
